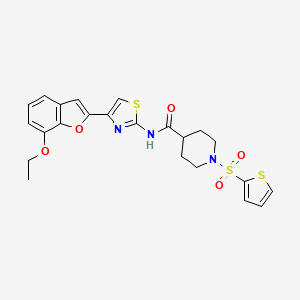

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

This compound is a heterocyclic molecule featuring:

- A piperidine-4-carboxamide group sulfonylated at the nitrogen with a thiophen-2-ylsulfonyl substituent, which may enhance metabolic stability and target binding affinity.

- The ethoxy group on benzofuran likely increases lipophilicity compared to halogenated analogs, influencing solubility and membrane permeability .

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S3/c1-2-30-18-6-3-5-16-13-19(31-21(16)18)17-14-33-23(24-17)25-22(27)15-8-10-26(11-9-15)34(28,29)20-7-4-12-32-20/h3-7,12-15H,2,8-11H2,1H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMASQXUFUYTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Thiazole unit : A five-membered ring containing sulfur and nitrogen, known for its biological activity.

- Benzofuran moiety : A fused benzene and furan ring that contributes to the compound's lipophilicity and biological interactions.

The molecular formula is , with a molecular weight of approximately 414.55 g/mol.

Preliminary studies indicate that compounds with similar structures exert their anticancer effects primarily through the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This mechanism is crucial in targeting rapidly dividing cancer cells. The thiazole and benzofuran components are particularly relevant in enhancing the compound's interaction with tubulin proteins.

Anticancer Efficacy

Recent research has demonstrated that derivatives of thiazole and benzofuran exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 0.4 to 3.8 μM against melanoma and prostate cancer cells, indicating potent cytotoxicity .

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma | 1.8 - 2.6 |

| Prostate Cancer | 0.7 - 1.0 |

This suggests that this compound may exhibit similar or enhanced activity due to structural modifications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and benzofuran rings can significantly affect the biological activity of these compounds. For example, replacing certain substituents or altering the position of functional groups can lead to variations in potency against cancer cells .

Case Studies

- In Vitro Studies : A study involving thiazole derivatives showed promising results in inhibiting cell growth in various cancer models, with a focus on melanoma and prostate cancer . The most effective compounds were further tested in the NCI-60 human tumor cell line assay, confirming their broad-spectrum anticancer activity.

- In Vivo Efficacy : Animal models treated with similar thiazole-benzofuran compounds exhibited reduced tumor growth rates compared to control groups, supporting the potential for clinical applications .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions, including the formation of thiazole and piperidine rings. The compound's structure can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the presence of functional groups and molecular integrity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.29 |

| HeLa (Cervical) | 0.21 |

| MCF-7 (Breast) | 0.33 |

These values indicate significant cytotoxicity, suggesting that the compound may disrupt critical cellular processes involved in cancer progression, such as tubulin polymerization .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in vivo:

In Vivo Anticancer Studies

A notable study investigated the effect of related thiazole derivatives on tumor-bearing mice. Results indicated that these compounds significantly reduced tumor growth and enhanced survival rates compared to standard chemotherapy agents like 5-Fluorouracil .

Antimicrobial Efficacy

Research has also focused on the compound's ability to combat antibiotic-resistant pathogens. In one study, derivatives were tested against resistant strains of bacteria, demonstrating promising results that warrant further investigation into their clinical applications .

Conclusion and Future Directions

This compound represents a promising candidate for further research in both anticancer and antimicrobial therapies. Ongoing studies are essential to elucidate its full pharmacological profile and potential integration into therapeutic regimens.

Future research should focus on:

- Detailed mechanistic studies to understand how this compound interacts with biological targets.

- Clinical trials to assess safety and efficacy in human subjects.

- Exploration of structural modifications to enhance potency and reduce side effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Modifications

Compound 1: N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (CAS 899732-09-3)

- Key Differences :

- Replaces the 7-ethoxybenzofuran-thiazole unit with a benzothiazole-phenyl group.

- Molecular Weight : 483.636 g/mol (vs. ~521 g/mol estimated for the target compound).

- Impact : The benzothiazole’s planar structure may enhance DNA intercalation, while the ethoxybenzofuran in the target compound could improve selectivity for hydrophobic binding pockets .

Compound 2: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

Sulfonyl and Piperidine Modifications

Compound 3: N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide ()

IR Spectral Data

Pharmacophoric and Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling, and sulfonylation. Key steps include:

- Thiazole formation : Condensation of 7-ethoxybenzofuran-2-carbaldehyde with thiourea derivatives under acidic conditions to form the thiazole core .

- Piperidine coupling : Activation of the piperidine-4-carboxamide group via chloroformate intermediates, followed by coupling with the thiazole intermediate .

- Sulfonylation : Reaction of the piperidine nitrogen with thiophen-2-ylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) . Critical parameters : Temperature (60–80°C for coupling steps), solvent choice (DMF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) are crucial for yields >70% .

Q. How is structural characterization validated for this compound?

A combination of spectroscopic and chromatographic methods is employed:

- NMR : ¹H and ¹³C NMR confirm aromatic protons (δ 6.8–8.2 ppm for benzofuran and thiophene) and aliphatic signals (δ 2.5–4.0 ppm for piperidine) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 529.10 (calculated for C₂₄H₂₄N₃O₅S₂⁺) .

- HPLC : Purity ≥95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

Initial screening should focus on:

- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or kinase targets) to measure IC₅₀ values .

- Enzyme inhibition : Kinetic assays using fluorogenic substrates to determine inhibition constants (Kᵢ) .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293, HepG2) to establish safety profiles (reported EC₅₀ >50 µM in similar compounds) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies should target:

- Benzofuran substitution : Varying the ethoxy group (e.g., replacing with methoxy or halogens) to modulate lipophilicity and binding affinity .

- Thiazole modifications : Introducing methyl or nitro groups at the 4-position to alter electronic effects .

- Sulfonyl group optimization : Comparing thiophen-2-ylsulfonyl with phenylsulfonyl or tosyl groups to assess steric and electronic impacts . Methodology : Parallel synthesis of analogs followed by in vitro bioassays (e.g., IC₅₀ determination) and computational docking (e.g., AutoDock Vina) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .

- Formulation optimization : Use of nanoemulsions or cyclodextrin complexes to enhance solubility .

- Orthogonal assays : Confirm target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .

Q. What strategies improve synthetic scalability without compromising purity?

Scalability challenges include side reactions during sulfonylation. Solutions:

- Flow chemistry : Continuous flow reactors for precise temperature control during exothermic steps .

- Catalytic methods : Use of Pd/C or CuI catalysts to reduce reagent waste in coupling steps .

- Green solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) for easier purification .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.